molecular formula C10H6N4O4 B14270295 3,6-Bis(nitroethynyl)benzene-1,2-diamine CAS No. 184888-64-0

3,6-Bis(nitroethynyl)benzene-1,2-diamine

Cat. No.: B14270295
CAS No.: 184888-64-0
M. Wt: 246.18 g/mol
InChI Key: ZXNZYXSYVGVIRK-UHFFFAOYSA-N
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Description

3,6-Bis(nitroethynyl)benzene-1,2-diamine is an organic compound characterized by the presence of two nitroethynyl groups attached to a benzene ring, which also contains two amine groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(nitroethynyl)benzene-1,2-diamine typically involves a multi-step processThe final step involves the reduction of the nitro groups to amine groups under controlled conditions using reducing agents such as zinc powder in ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Bis(nitroethynyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,6-Bis(nitroethynyl)benzene-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Bis(nitroethynyl)benzene-1,2-diamine involves its interaction with molecular targets through its reactive nitro and amine groups. These groups can participate in various chemical reactions, such as nucleophilic addition and substitution, leading to the formation of covalent bonds with target molecules. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Bis(nitroethynyl)benzene-1,2-diamine is unique due to the presence of both nitroethynyl and amine groups on the benzene ring. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds .

Properties

CAS No.

184888-64-0

Molecular Formula

C10H6N4O4

Molecular Weight

246.18 g/mol

IUPAC Name

3,6-bis(2-nitroethynyl)benzene-1,2-diamine

InChI

InChI=1S/C10H6N4O4/c11-9-7(3-5-13(15)16)1-2-8(10(9)12)4-6-14(17)18/h1-2H,11-12H2

InChI Key

ZXNZYXSYVGVIRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C#C[N+](=O)[O-])N)N)C#C[N+](=O)[O-]

Origin of Product

United States

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